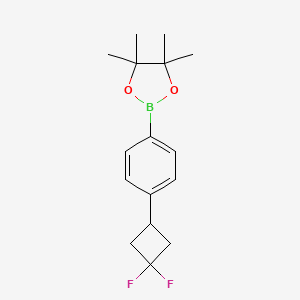
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is a chemical compound that features both an oxirane (epoxide) ring and a pyrrolidinone ring. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one typically involves the reaction of a vinylpyrrolidinone derivative with an epoxide. One common method involves the use of epichlorohydrin as the epoxide source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the opening of the epoxide ring and its subsequent reaction with the vinylpyrrolidinone.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
化学反応の分析
Types of Reactions
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Diols with hydroxyl groups.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
科学的研究の応用
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a curing agent in coatings and adhesives.
作用機序
The mechanism of action of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s interaction with molecular targets and pathways can result in the modulation of cellular processes, which is the basis for its therapeutic potential.
類似化合物との比較
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound featuring an oxirane ring, used in the synthesis of biologically active molecules.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: A compound with multiple oxirane rings, used as a curing agent in coatings.
Uniqueness
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is unique due to its combination of an oxirane ring and a vinylpyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry and a valuable compound in various industrial applications.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
1-ethenyl-3-(oxiran-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-10-4-3-7(9(10)11)5-8-6-12-8/h2,7-8H,1,3-6H2 |
InChIキー |
MEHRLUJWKVIMJQ-UHFFFAOYSA-N |
正規SMILES |
C=CN1CCC(C1=O)CC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
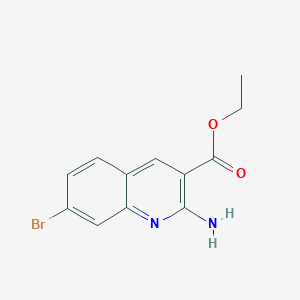
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)

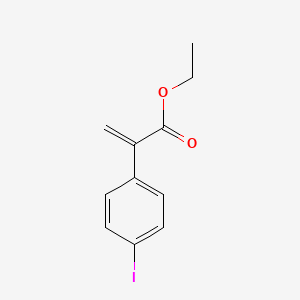
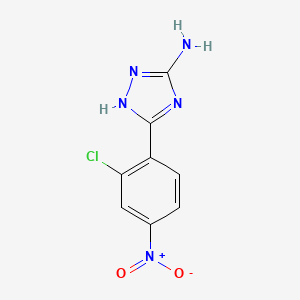
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
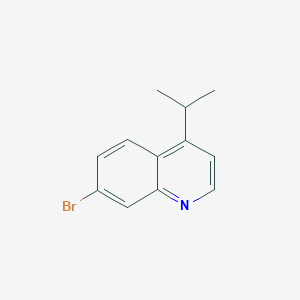
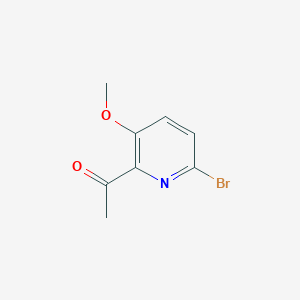
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
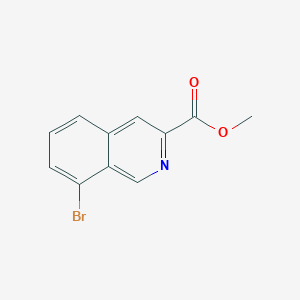
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
